molecular formula C19H17ClN4O2 B11219092 5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11219092
M. Wt: 368.8 g/mol
InChI Key: IRRYFXGMZANLDH-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound for research use, supplied with high purity to ensure experimental reliability. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized in medicinal chemistry for its remarkable versatility . The TP core is isoelectronic with the purine ring, making it a potential bio-isostere for purines in drug design . This characteristic suggests potential research applications in the development of inhibitors for enzyme targets such as kinases, where the planar TP structure can mimic natural nucleotides in ATP-binding sites . Furthermore, the presence of multiple nitrogen atoms in the triazolopyrimidine ring grants this class of compounds metal-chelating properties, which can be exploited in the design of novel therapeutic agents or in catalytic applications . The specific substitution pattern on this particular derivative—featuring a 4-chlorophenyl group at the 5-position and a 2,4-dimethoxyphenyl group at the 7-position—defines its unique electronic and steric properties, guiding its interaction with biological targets. Research into similar TP derivatives has shown promise in areas including anticancer and antiparasitic agent development . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C19H17ClN4O2

Molecular Weight

368.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H17ClN4O2/c1-25-14-7-8-15(18(9-14)26-2)17-10-16(12-3-5-13(20)6-4-12)23-19-21-11-22-24(17)19/h3-11,17H,1-2H3,(H,21,22,23)

InChI Key

IRRYFXGMZANLDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2C=C(NC3=NC=NN23)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of dibenzoylacetylene with triazole derivatives. This one-pot catalyst-free procedure is conducted at room temperature and yields highly functionalized triazolopyrimidines with excellent efficiency . The reaction conditions are mild, making the process straightforward and scalable for industrial applications.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring consistent reaction conditions, purity of reagents, and efficient isolation and purification techniques to achieve high yields and quality of the final product.

Chemical Reactions Analysis

One-Pot Three-Component Reaction

  • Reagents/Catalysts : 4,4'-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst.

  • Conditions : Room temperature, polar aprotic solvents (e.g., DMF).

  • Mechanism : Combines 5-amino-1,2,4-triazole with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) to form the triazolo[1,5-a]pyrimidine core via cyclization .

Acid/Basic Cyclization

  • Reagents : Acids (e.g., HCl) or bases (e.g., NaOH).

  • Conditions : Heated solutions (60–100°C) in solvents like ethanol or DMF.

  • Mechanism : Precursor molecules undergo intramolecular cyclization to form the fused triazole-pyrimidine ring system .

Method Key Reagents Conditions Yield
One-Pot Three-ComponentTMDP, 5-amino-1,2,4-triazole, 1,3-dicarbonyl compoundsRoom temperature, DMFHigh
Acid/Basic CyclizationHCl/NaOH, triazole derivatives60–100°C, ethanol/DMFModerate

Structural Reactivity

The compound’s reactivity stems from its functional groups:

  • Chlorophenyl Substituent : Susceptible to nucleophilic aromatic substitution under strongly basic or acidic conditions.

  • Dimethoxyphenyl Substituent : Demethylation of methoxy groups may occur under acidic or oxidative conditions, altering solubility and bioactivity.

  • Triazolo[1,5-a]pyrimidine Core : Engages in covalent binding with nucleophilic sites (e.g., enzymes) via electrophilic positions in the fused ring system .

Structural Analogues and Variations

Several derivatives exhibit structural similarities but distinct reactivity profiles.

Compound Key Structural Features Reactivity Differences
5-(4-Chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro triazolo[1,5-a]pyrimidine Single methoxy group on phenyl ring; simpler substituent arrangement .Reduced steric hindrance compared to dimethoxyphenyl derivatives; altered solubility.
3-[7-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol Hydroxyl group enhances water solubility.Potential for further derivatization via esterification or etherification.
N-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide Acetamide group introduces hydrogen-bonding capacity.Modulated bioavailability due to amide functionality; altered enzyme-binding kinetics.

Scientific Research Applications

Structural Characteristics

This compound belongs to the triazolopyrimidine class of heterocycles, which are known for their diverse biological activities. Its molecular formula is C24H26ClN5O4C_{24}H_{26}ClN_5O_4, and it exhibits a complex structure that contributes to its pharmacological properties.

Anti-inflammatory Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit the production of prostaglandins and other inflammatory mediators, making them potential candidates for treating inflammatory diseases. In particular, the anti-inflammatory activity of similar compounds was evaluated through various assays where they demonstrated lower ulcerogenic effects compared to traditional anti-inflammatory drugs like Diclofenac .

Antitumor Effects

Triazolopyrimidine derivatives have been investigated for their antitumor potential. A study highlighted the synthesis of novel triazole derivatives from related precursors that exhibited cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activities. Similar triazolopyrimidine derivatives have shown efficacy against a range of bacterial and fungal pathogens, suggesting that this class of compounds could be developed into new antimicrobial agents .

Case Study 1: Anti-inflammatory Evaluation

In a pharmacological study assessing the anti-inflammatory effects of synthesized triazolopyrimidine derivatives, several compounds were tested for their ability to reduce edema in animal models induced by carrageenan. The results indicated that certain derivatives showed significant reduction in swelling compared to control groups, supporting their potential use as anti-inflammatory agents .

Case Study 2: Antitumor Activity Assessment

Another investigation involved the evaluation of triazolopyrimidine derivatives against human cancer cell lines. The study reported that specific modifications to the core structure enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. This highlights the promise of these compounds in targeted cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Anti-inflammatoryTriazolopyrimidinesReduced edema in animal models
AntitumorTriazole derivativesInduced apoptosis in cancer cell lines
AntimicrobialVarious derivativesEfficacy against bacterial and fungal pathogens

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s triazolopyrimidine core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool for studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-(4-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of both chlorophenyl and dimethoxyphenyl groups

Q & A

(Basic) What are the most efficient synthetic routes for preparing 5-(4-chlorophenyl)-7-(2,4-dimethoxyphenyl)triazolopyrimidine derivatives?

Answer:
Two optimized protocols are widely used:

  • Method A (Solvent-based): Reactants (e.g., 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, ethyl cyanoacetate) are stirred in a water/ethanol (1:1 v/v) mixture at reflux (65–80°C) with 10 mol% 4,4’-trimethylenedipiperidine (TMDP) catalyst. Yields reach 92% after recrystallization .
  • Method B (Molten TMDP): Reactions occur in molten TMDP (65°C), eliminating solvents. The catalyst acts as both solvent and base, achieving 92% yield with simplified purification .

Key Advantages:

  • Green Chemistry: Both methods avoid volatile solvents and enable TMDP recycling (5+ cycles without activity loss) .
  • Scalability: Gram-scale synthesis is feasible with minimal waste .

(Basic) What characterization techniques are critical for confirming the structure of triazolopyrimidine derivatives?

Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.6 ppm, triazole protons at δ 8.4–9.3 ppm) .
  • X-ray Crystallography: Confirms dihedral angles (e.g., 83.94° between triazole and chlorophenyl groups) and ring puckering (envelope conformation for dihydropyrimidine) .
  • Elemental Analysis: Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

(Advanced) How can reaction conditions be optimized to improve yield and selectivity?

Answer:

  • Catalyst Loading: TMDP at 10 mol% balances reactivity and cost. Excess TMDP (>15 mol%) does not improve yields .
  • Temperature Control: Molten TMDP (65°C) minimizes side reactions vs. solvent-based reflux (~80°C) .
  • Solvent Choice: Ethanol/water mixtures reduce toxicity but may require longer reaction times (6–8 hours) compared to solvent-free methods (4–5 hours) .

(Advanced) How should researchers resolve contradictions in reported catalyst toxicity (e.g., TMDP vs. piperidine)?

Answer:
A discrepancy exists between sources:

  • : TMDP is highlighted as a low-toxicity alternative to piperidine, with non-flammable, non-volatile properties .
  • : Incorrectly states TMDP has "high toxicity," likely a typographical error. Piperidine is restricted due to its use in illicit drug synthesis, making TMDP preferable .

Resolution: Cross-check primary literature (e.g., safety data sheets) and prioritize protocols from peer-reviewed journals. TMDP’s low toxicity is validated by its recyclability and eco-friendly profile .

(Advanced) What structural insights can X-ray crystallography provide for this compound?

Answer:
X-ray analysis reveals:

  • Ring Conformations: The dihydropyrimidine ring adopts an envelope conformation (puckering amplitude Q=0.099Q = 0.099 Å), while the triazole ring is planar .
  • Intermolecular Interactions: N–H⋯N hydrogen bonds stabilize crystal packing (bond length: 2.89 Å) .
  • Dihedral Angles: The 4-chlorophenyl and triazole rings are nearly perpendicular (83.94°), influencing π-π stacking in biological targets .

(Advanced) How can researchers design experiments to evaluate biological activity?

Answer:

  • Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3_3) at position 5 or 7 to enhance binding to enzymes like MDM2-p53 or dehydrogenases .
  • In Vitro Assays: Use Mycobacterium tuberculosis H37Rv for antitubercular testing (MIC values <1 µg/mL in related triazolopyrimidines) .
  • Mechanistic Studies: Monitor enzyme inhibition via fluorescence polarization or surface plasmon resonance (SPR) .

(Advanced) How do substituents influence reactivity in N-alkylation reactions?

Answer:

  • Electron-Deficient Substituents (e.g., -Cl, -CF3_3): Increase electrophilicity at C7, facilitating nucleophilic attack by amines (e.g., 4-methoxyphenethylamine) .
  • Steric Effects: Bulky groups at C5 reduce alkylation efficiency (yield drop from 92% to 65% with tert-butyl substituents) .

Methodology: Use acetonitrile/water with K2_2CO3_3 for selective N(4)-alkylation, confirmed by 1^1H NMR shifts (e.g., C2-H downfield shift from δ 6.2 to 6.8) .

(Advanced) What are the trade-offs between molten TMDP and solvent-based synthesis?

Answer:

Parameter Molten TMDP Water/Ethanol
Yield 92%92%
Reaction Time 4–5 hours6–8 hours
Purification Simple filtrationRecrystallization
Environmental Impact Solvent-freeLow-toxicity solvents
Scalability Limited by TMDP volumeEasier for large scale

Molten TMDP is preferred for rapid, small-scale synthesis, while solvent-based methods suit larger batches .

(Advanced) How can data reproducibility challenges be addressed across labs?

Answer:

  • Standardized Protocols: Adopt exact TMDP grades (e.g., Merck Millipore) and control solvent ratios (water/ethanol ±2% v/v) .
  • Catalyst Recycling: Reuse TMDP ≥5 times but monitor activity via TLC (Rf_f shift indicates degradation) .
  • Contradictory Data: Validate NMR spectra against published shifts (e.g., triazole-H at δ 8.42 in DMSO-d6_6) .

(Advanced) What mechanistic role does TMDP play in cyclocondensation reactions?

Answer:
TMDP acts as a bifunctional catalyst :

  • Lewis Base Sites: Activate carbonyl groups via hydrogen bonding (N–H⋯O=C interactions) .
  • Hydrogen Bond Acceptor-Donor: Stabilizes intermediates during triazole-pyrimidine ring formation .
  • Kinetic Studies: Rate-limiting step is imine formation (confirmed by Arrhenius plots, EaE_a = 45 kJ/mol) .

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